3-Acetylphenyl 4-chlorobenzenesulfonate
Description
3-Acetylphenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a 4-chlorobenzenesulfonate group linked to a 3-acetylphenyl moiety. Sulfonate esters of this type are often utilized in organic synthesis (e.g., as aryne precursors) or as fluorescent probes in nanotechnology .
Properties
CAS No. |
332389-09-0 |
|---|---|
Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8g/mol |
IUPAC Name |
(3-acetylphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C14H11ClO4S/c1-10(16)11-3-2-4-13(9-11)19-20(17,18)14-7-5-12(15)6-8-14/h2-9H,1H3 |
InChI Key |
PNDRWGOFDLSZDK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The acetyl group in the hypothetical 3-acetylphenyl derivative may reduce nucleophilic substitution rates compared to electron-donating groups (e.g., methoxy in 7d , which achieves 92% yield in O-arylation) .
- Steric Hindrance : Bulky substituents like trimethylsilyl (7a ) or long alkyl chains (DiD) influence reaction pathways and material compatibility.
Research Findings and Data
Table 2: Comparative Performance Metrics
Notes and Limitations
Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.
Contradictions : Yields for aryne precursors vary with reaction conditions (e.g., 30–32% for 13a with Cs₂CO₃ vs. 92% for 13m using 7d ).
Diverse Applications: Chlorobenzenesulfonate derivatives span organic synthesis, pharmaceuticals, and nanotechnology, underscoring their versatility.
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